

In vitro testing of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate derivatives

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Compound of Interest

Compound Name:	Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
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In Vitro Efficacy of Thieno[2,3-d]pyrimidine Derivatives: A Comparative Guide

The thieno[2,3-d]pyrimidine scaffold, a bioisostere of the purine base adenine, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the in vitro performance of various **ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate** derivatives, with a specific focus on the thieno[2,3-d]pyrimidine core. The anticancer, antimicrobial, and anti-inflammatory properties of these compounds are evaluated based on recent experimental data, offering a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Proliferation and Angiogenesis

Thieno[2,3-d]pyrimidine derivatives have shown significant promise as anticancer agents, with several studies highlighting their potent cytotoxic effects against various human cancer cell lines. The primary mechanism of action for some of the most active compounds involves the inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.

A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF-7).^{[1][2]} Notably,

several of these compounds exhibited greater potency than the standard chemotherapeutic drug, Doxorubicin.^{[1][2]} Specifically, compounds 14, 13, 9, and 12 demonstrated superior anti-breast cancer activity with IC₅₀ values of 22.12 μM, 22.52 μM, 27.83 μM, and 29.22 μM, respectively, compared to Doxorubicin's IC₅₀ of 30.40 μM.^[1]

In another study, eighteen thieno[2,3-d]pyrimidine derivatives were designed as potential VEGFR-2 inhibitors.^[3] Compound 17f from this series displayed the highest cytotoxic activity against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values of 2.80 ± 0.16 μM and 4.10 ± 0.45 μM, respectively.^[3] Further investigation revealed that compound 17f strongly inhibited VEGFR-2 with an IC₅₀ value of 0.23 ± 0.03 μM, which is comparable to the reference inhibitor, sorafenib (IC₅₀ = 0.23 ± 0.04 μM).^[3]

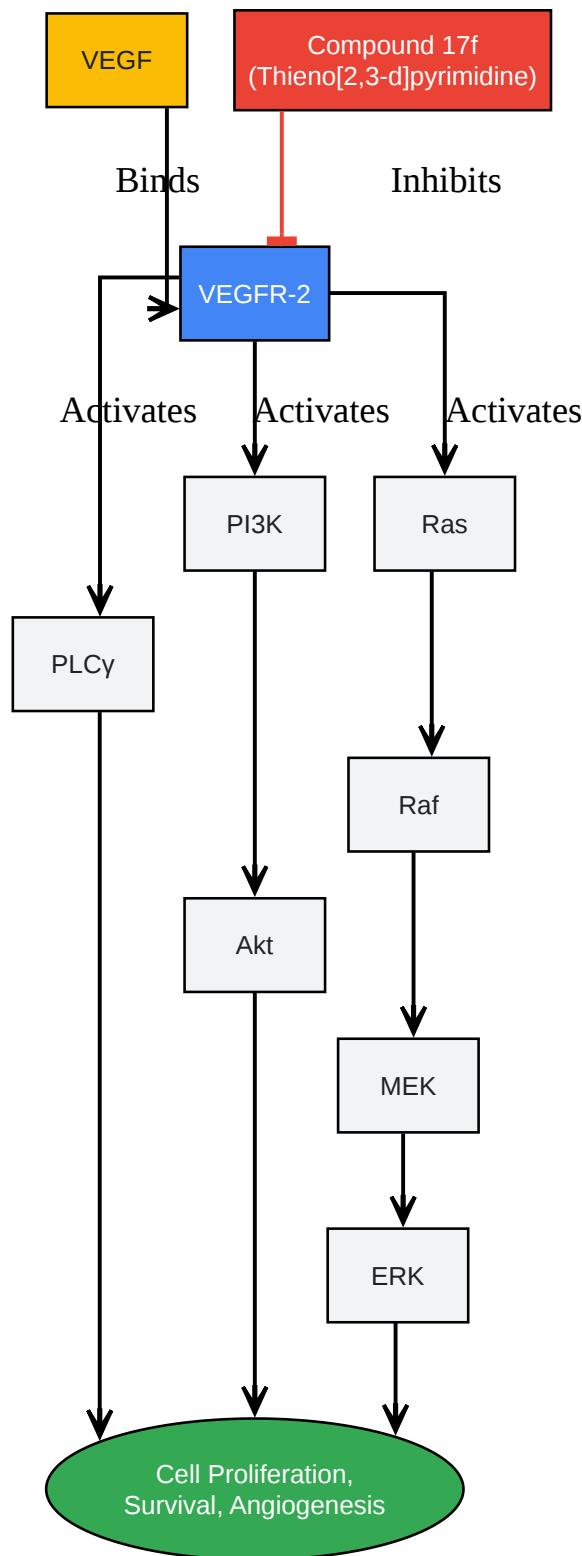
Additionally, a series of isoxazole-containing thieno[2,3-d]pyrimidine derivatives were synthesized and tested against A549 (lung cancer), HCT116, and MCF-7 cell lines.^[4] Compounds 3g, 3j, and 3n from this series were identified as particularly potent broad-spectrum anticancer agents.^[4]

Table 1: In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives (IC₅₀ in μM)

Compound	MCF-7 (Breast)	HCT-116 (Colon)	HepG2 (Liver)	A549 (Lung)	Target	Reference
9	27.83	-	-	-	-	[1]
12	29.22	-	-	-	-	[1]
13	22.52	-	-	-	-	[1]
14	22.12	-	-	-	-	[1]
17f	-	2.80 ± 0.16	4.10 ± 0.45	-	VEGFR-2	[3]
3g	Potent	Potent	-	Potent	-	[4]
3j	Potent	Potent	-	Potent	-	[4]
3n	Potent	Potent	-	Potent	-	[4]
Doxorubicin	30.40	-	-	-	-	[1]
Sorafenib	-	-	-	-	VEGFR-2	[3]

Note: "-" indicates data not available in the cited sources. "Potent" indicates significant activity was reported without specific IC50 values in the abstract.

VEGFR-2 Signaling Pathway Inhibition

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Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.

Antimicrobial Activity: Combating Gram-Positive Pathogens

The thieno[2,3-d]pyrimidine scaffold has also been explored for its antibacterial properties, with promising activity observed, particularly against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).

A study focused on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides reported good activity against strains of *S. aureus* and *B. subtilis*.^[5] The mechanism of action for some of these compounds is suggested to be the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial protein synthesis.^[5] Another investigation into thieno[2,3-d]pyrimidinedione derivatives revealed selective antibacterial activity against several antibiotic-resistant Gram-positive strains, including MRSA, vancomycin-resistant *S. aureus* (VRSA), vancomycin-intermediate *S. aureus* (VISA), and vancomycin-resistant Enterococci (VRE).^[6]

Table 2: In Vitro Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound Class	Target Organisms	Activity Noted	Potential Target	Reference
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides	<i>S. aureus</i> , <i>B. subtilis</i>	Good	TrmD	[5]
Thieno[2,3-d]pyrimidinedione derivatives	MRSA, VRSA, VISA, VRE	Selective	-	[6]

Note: Specific MIC values were not available in the cited abstracts. "Good" and "Selective" activity were reported by the authors.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

While less extensively studied for this specific scaffold compared to its other biological activities, thieno[2,3-d]pyrimidines have demonstrated potential as anti-inflammatory agents. An earlier study reported that newly synthesized derivatives exhibited anti-inflammatory and analgesic activities comparable to indomethacin.[\[7\]](#)[\[8\]](#)

More recent research on the related thieno[3,2-d]pyrimidine isomer has identified potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways. Compound HY3 from this series showed an IC50 of 11 nM against RIPK2, highlighting the potential of the broader thienopyrimidine class in treating inflammatory diseases.[\[9\]](#) Additionally, other pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs.[\[10\]](#)

Table 3: In Vitro Anti-inflammatory Activity of Thienopyrimidine and Related Derivatives

Compound Class/ID	Target	IC50	Activity Noted	Reference
Thieno[2,3-d]pyrimidine derivatives	-	-	Comparable to Indomethacin	[7] [8]
HY3 (Thieno[3,2-d]pyrimidine)	RIPK2	11 nM	Potent Inhibition	[9]
Pyrimidine derivatives L1 & L2	COX-2	-	High Selectivity	[10]

Note: "-" indicates data not available in the cited sources.

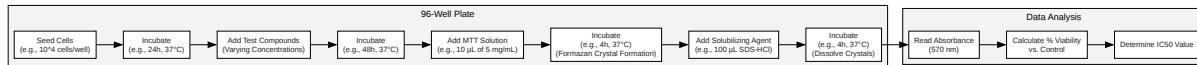
Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Below are the standard protocols for the key in vitro assays cited in this guide.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess cell viability and the cytotoxic potential of compounds. It measures the metabolic activity of cells, which is an indicator of cell viability.



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Caption: General workflow for the MTT cell proliferation assay.

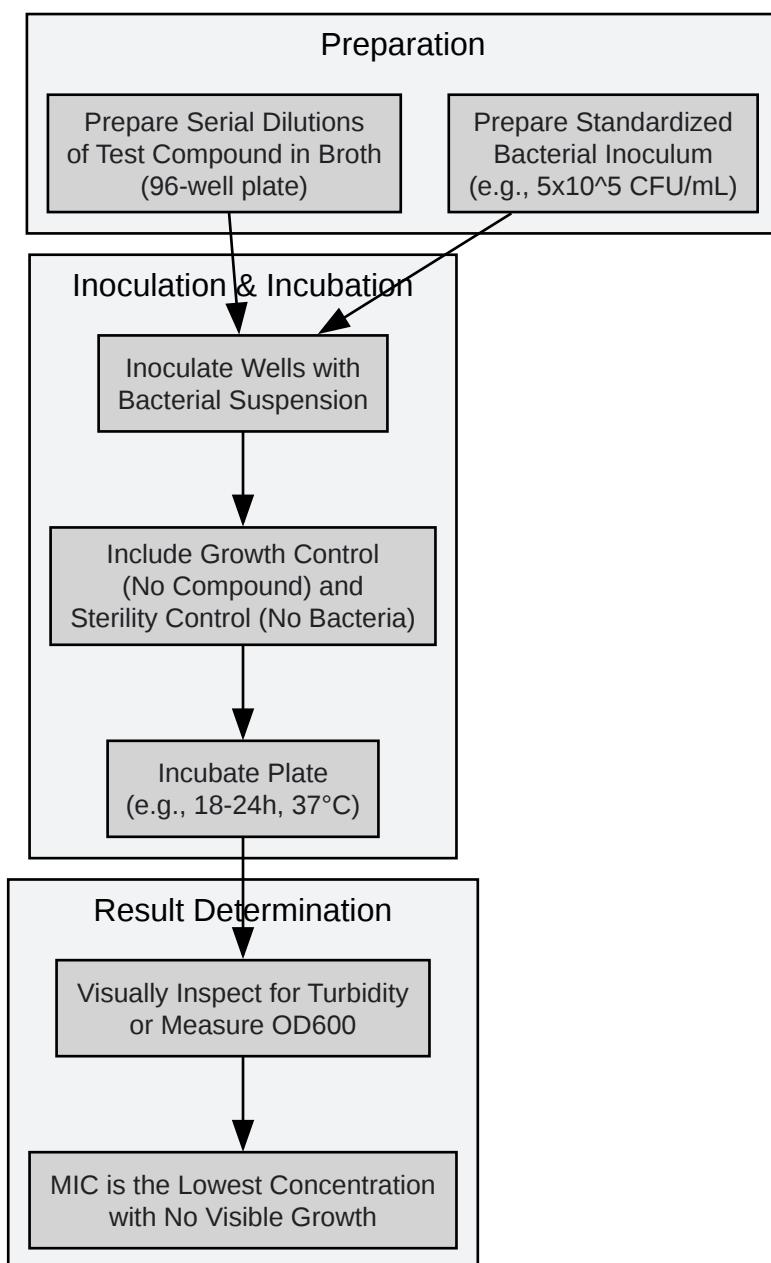
Protocol:

- Cell Seeding: Plate cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well and incubate for 24 hours to allow for cell attachment.[11]
- Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and a vehicle control.
- Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
- Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., SDS-HCl solution or DMSO) to each well to dissolve the purple formazan crystals.[11]

- Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[12]
- Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.



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Caption: Workflow for the broth microdilution MIC assay.

Protocol:

- Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13]

- Inoculum Preparation: Prepare a standardized bacterial inoculum from an 18- to 24-hour agar plate culture, adjusting the turbidity to match a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.[14][15]
- Inoculation: Add the adjusted bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

COX-2 Inhibition Assay (Fluorometric)

This assay screens for inhibitors of cyclooxygenase-2 (COX-2) by measuring the generation of Prostaglandin G2, an intermediate product of the COX enzyme.

Protocol:

- Reagent Preparation: Prepare all reagents, including COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme, as per the kit instructions.[16]
- Inhibitor Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX Assay Buffer.[16]
- Assay Plate Setup: In a 96-well white opaque plate, add the test inhibitor, a known inhibitor control (e.g., Celecoxib), and an enzyme control (no inhibitor).[16]
- Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.
- Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid (the substrate) to all wells simultaneously using a multi-channel pipette.[17]
- Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[17]
- Data Analysis: The rate of reaction is calculated from the linear portion of the kinetic plot. The percent inhibition is determined by comparing the reaction rates of the test inhibitor wells to

the enzyme control wells. The IC50 value is then calculated.

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